molecular formula C6H13ClO B130748 (R)-6-Chloro-2-hexanol CAS No. 154885-33-3

(R)-6-Chloro-2-hexanol

Cat. No. B130748
M. Wt: 136.62 g/mol
InChI Key: LDIPECSHAACCTQ-ZCFIWIBFSA-N
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Description

(R)-6-Chloro-2-hexanol, also known as (R)-2-hydroxy-6-chlorohexane, is a chiral alcohol that has gained attention in the scientific community due to its unique properties and potential applications. This compound is commonly used as a starting material in the synthesis of various organic compounds, and its chemical structure makes it an interesting target for biological research.

Scientific Research Applications

Catalysis and Chemical Reactions

  • Sustainability in Catalytic Production : The application of sustainability metrics in chemical research, particularly in the production of higher alcohols like 2-ethyl-1-hexanol through the Guerbet reaction, highlights the importance of environmental considerations in chemical processes (Patel et al., 2015).
  • Chemical Process Optimization : Research into the modification of the Swern Oxidation demonstrates the use of 6-(methylsulfinyl)hexanoic acid for converting alcohols to aldehydes or ketones, which could relate to the broader category of compounds including (R)-6-Chloro-2-hexanol (Liu & Vederas, 1996).

Environmental Applications

  • Water Treatment Techniques : Studies on micellar enhanced ultrafiltration and reduction techniques for removing heavy metals from water, using compounds like rhamnolipid, demonstrate the relevance of complex organic molecules in environmental remediation, which could include derivatives of (R)-6-Chloro-2-hexanol (Abbasi-Garravand & Mulligan, 2014).

Biofuels and Energy

  • Biofuel Research : The study of 1-Hexanol as a sustainable biofuel in diesel engines provides insights into the application of high-carbon bio-alcohols, which could extend to the utilization of (R)-6-Chloro-2-hexanol derivatives in energy sectors (Poures et al., 2017).

Pharmaceuticals and Biocatalysis

  • Biocatalytic Applications : The use of bakers' yeast in the reduction of alkyl 6-chloro-3-oxohexanoates, leading to the synthesis of (R)-(+)-α-lipoic acid, demonstrates the potential of biocatalysis in producing pharmaceuticals or intermediates from compounds like (R)-6-Chloro-2-hexanol (Gopalan & Jacobs, 1990).

properties

IUPAC Name

(2R)-6-chlorohexan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClO/c1-6(8)4-2-3-5-7/h6,8H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIPECSHAACCTQ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426842
Record name (R)-6-Chloro-2-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-6-Chloro-2-hexanol

CAS RN

154885-33-3
Record name (R)-6-Chloro-2-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-6-Chloro-2-hexanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ED Nacsa - 2015 - search.proquest.com
This thesis employs cyclopropenium ions as central design elements in a novel catalytic nucleophilic substitution of alcohols and in the preparation and study of a number of extremely …
Number of citations: 2 search.proquest.com

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